molecular formula C24H21N5O3 B11606814 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11606814
M. Wt: 427.5 g/mol
InChI Key: RQKHWPUWGFWSOZ-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a triazolopyrimidine core

Preparation Methods

The synthesis of 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as using specific catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.

    Substitution: The furan and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways .

Comparison with Similar Compounds

Similar compounds to 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidines with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C24H21N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H21N5O3/c1-15-20(23(30)26-17-11-6-7-12-18(17)31-2)21(16-9-4-3-5-10-16)29-24(25-15)27-22(28-29)19-13-8-14-32-19/h3-14,21H,1-2H3,(H,26,30)(H,25,27,28)

InChI Key

RQKHWPUWGFWSOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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